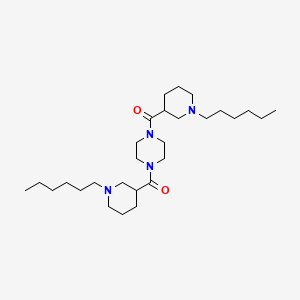

N,N'-Bis(1-hexylnipecotoyl)piperazine

Descripción

N,N'-Bis(1-hexylnipecotoyl)piperazine (CAS: 90934-46-6) is a bis-substituted piperazine derivative featuring two 1-hexylnipecotoyl groups attached to the nitrogen atoms of the piperazine ring. Its molecular formula is C₂₈H₅₂N₄O₂, with a molecular weight of 476.75 g/mol . This compound belongs to a class of nipecotamide derivatives, which are characterized by their piperidine-3-carboxamide structural motif. The hexyl chains and nipecotoyl moieties confer significant hydrophobicity, influencing its pharmacokinetic properties and biological interactions.

The compound has been studied in the context of platelet aggregation inhibition, where its structural analogs demonstrate potent activity by interacting with anionic platelet sites spaced ~7 Å apart, mediated by hydrophobic and hydrogen-bonding interactions .

Propiedades

Número CAS |

90934-46-6 |

|---|---|

Fórmula molecular |

C28H52N4O2 |

Peso molecular |

476.7 g/mol |

Nombre IUPAC |

[4-(1-hexylpiperidine-3-carbonyl)piperazin-1-yl]-(1-hexylpiperidin-3-yl)methanone |

InChI |

InChI=1S/C28H52N4O2/c1-3-5-7-9-15-29-17-11-13-25(23-29)27(33)31-19-21-32(22-20-31)28(34)26-14-12-18-30(24-26)16-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

Clave InChI |

PENPGXZRBZXSOX-UHFFFAOYSA-N |

SMILES |

CCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCC |

SMILES canónico |

CCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCC |

Sinónimos |

BPAT 143 BPAT-143 N,N'-bis(1-hexylnipecotoyl)piperazine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are widely explored for their diverse pharmacological and chemical properties. Below is a detailed comparison of N,N'-Bis(1-hexylnipecotoyl)piperazine with structurally or functionally related compounds:

N,N'-Bis(1-decylnipecotoyl)piperazine (7a)

- Structure : Similar to the target compound but with decyl (C₁₀H₂₁) chains instead of hexyl (C₆H₁₃) groups.

- Activity: Exhibited the highest potency among nipecotamide analogs in inhibiting platelet aggregation, with IC₅₀ values in the nanomolar range. The longer alkyl chain enhances hydrophobic interactions with platelet membranes .

- Key Difference : Increased chain length (decyl vs. hexyl) improves binding affinity but may reduce solubility.

1,4-Bis(3-aminopropyl)piperazine Derivatives

- Structure: Piperazine core linked to aminopropyl groups.

- Activity: Tested as antimalarial agents, these derivatives showed improved selectivity indices against Plasmodium falciparum compared to earlier leads.

- Contrast : Unlike the hexylnipecotoyl derivative, these compounds rely on polar amine groups for activity, emphasizing electrostatic interactions over hydrophobicity.

N,N′-Bis(5-arylidene-4-oxothiazolin-2-yl)piperazines

- Structure: Piperazine conjugated with thiazolidinone and arylidene groups.

- Activity: Demonstrated nanomolar inhibition of kinases like DYRK1A (IC₅₀ = 0.041 μM) and antiproliferative effects in cancer cells. Microwave-assisted synthesis retained stereochemical integrity, enhancing yield .

- Key Difference: Electrophilic thiazolidinone moieties enable covalent binding to kinase active sites, a mechanism absent in hexylnipecotoyl derivatives.

Piperazine-Copper Complexes (TIPP and TAPP Ligands)

- Structure: Polyfunctional ligands with sulfur and nitrogen donor atoms for Cu(I)/Cu(II) coordination.

- The sulfur atoms in TIPP/TAPP facilitate stable metal-ligand interactions .

- Contrast : Metal coordination is central to their function, unlike the purely organic interactions of this compound.

Data Tables: Comparative Analysis

Table 1. Structural and Pharmacological Comparison

Research Findings and Mechanistic Insights

- Hydrophobic Interactions : The hexyl/decyl chains in nipecotoyl-piperazines enhance membrane permeability and binding to hydrophobic pockets in target proteins (e.g., platelet anionic sites) .

- Substituent Effects : Alkyl chain elongation (C₆ → C₁₀) improves activity but may compromise solubility, necessitating formulation optimization .

- Kinase Inhibition: Thiazolidinone derivatives leverage electrophilic warheads for covalent inhibition, a strategy absent in non-electrophilic nipecotamides .

- Antimicrobial Activity : Piperazine-thiadiazole hybrids (e.g., C₂₂H₂₂N₆S₄) show moderate activity against E. coli, emphasizing the role of sulfur heterocycles in disrupting bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.